molecular formula C11H17ClN2O2 B12779757 2-(Dimethylamino)ethyl carbanilate hydrochloride CAS No. 3739-06-8

2-(Dimethylamino)ethyl carbanilate hydrochloride

Cat. No.: B12779757
CAS No.: 3739-06-8
M. Wt: 244.72 g/mol
InChI Key: YBSPZNILXCUSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl carbanilate hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. It is a derivative of carbanilic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a carbanilate moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl carbanilate hydrochloride typically involves the reaction of dimethylethanolamine with carbanilic acid derivatives. One common method includes the chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This reaction produces 2-dimethylaminoethyl chloride, which is then reacted with carbanilic acid to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl carbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbanilate moiety into amines or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced carbanilate derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl carbanilate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl carbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate
  • N-(2-Chloroethyl)dimethylamine hydrochloride

Uniqueness

2-(Dimethylamino)ethyl carbanilate hydrochloride stands out due to its unique combination of a dimethylamino group and a carbanilate moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. Its solubility in water and ability to participate in various chemical reactions further enhance its versatility .

Properties

CAS No.

3739-06-8

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-phenylcarbamate;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H

InChI Key

YBSPZNILXCUSOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.